molecular formula C22H25N3O3 B1625324 tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate CAS No. 259222-01-0

tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate

Cat. No.: B1625324
CAS No.: 259222-01-0
M. Wt: 379.5 g/mol
InChI Key: JHFBERSAFCTRTP-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, affecting their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and ongoing research aims to elucidate these details .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[3-(acridine-9-carbonylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-22(2,3)28-21(27)24-14-8-13-23-20(26)19-15-9-4-6-11-17(15)25-18-12-7-5-10-16(18)19/h4-7,9-12H,8,13-14H2,1-3H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFBERSAFCTRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440913
Record name tert-Butyl {3-[(acridine-9-carbonyl)amino]propyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259222-01-0
Record name tert-Butyl {3-[(acridine-9-carbonyl)amino]propyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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